molecular formula C12H22O6 B3049613 2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethyl methacrylate CAS No. 21217-75-4

2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethyl methacrylate

Cat. No.: B3049613
CAS No.: 21217-75-4
M. Wt: 262.3 g/mol
InChI Key: MCWMYICYUGCRDY-UHFFFAOYSA-N
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Description

2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethyl methacrylate is a chemical compound with the molecular formula C13H24O6. It is a methacrylate ester that contains a tetraethylene glycol chain. This compound is known for its hydrophilic properties and is commonly used in the synthesis of hydrogels and other polymeric materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethyl methacrylate typically involves the esterification of methacrylic acid with tetraethylene glycol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After the reaction is complete, the product is purified through distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. Continuous flow reactors are often used to enhance the efficiency and yield of the reaction. The use of high-purity starting materials and advanced purification techniques ensures the production of high-quality this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethyl methacrylate undergoes several types of chemical reactions, including:

    Polymerization: This compound can undergo free radical polymerization to form hydrophilic polymers.

    Esterification: It can react with carboxylic acids to form esters.

    Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form methacrylic acid and tetraethylene glycol.

Common Reagents and Conditions

    Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used under thermal or UV conditions.

    Esterification: Catalysts like sulfuric acid or p-toluenesulfonic acid are used under reflux conditions.

    Hydrolysis: Acidic or basic conditions with water are used to facilitate hydrolysis.

Major Products

    Polymerization: Hydrophilic polymers or hydrogels.

    Esterification: Various esters depending on the carboxylic acid used.

    Hydrolysis: Methacrylic acid and tetraethylene glycol.

Scientific Research Applications

2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethyl methacrylate has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of hydrophilic polymers and copolymers.

    Biology: Utilized in the development of biocompatible hydrogels for tissue engineering and drug delivery systems.

    Medicine: Employed in the formulation of contact lenses and wound dressings due to its hydrophilic nature.

    Industry: Applied in coatings, adhesives, and sealants to enhance hydrophilicity and flexibility.

Mechanism of Action

The mechanism of action of 2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethyl methacrylate primarily involves its ability to undergo polymerization and form hydrophilic networks. The methacrylate group participates in free radical polymerization, leading to the formation of cross-linked polymeric structures. These structures can absorb and retain large amounts of water, making them suitable for applications requiring high water content and biocompatibility.

Comparison with Similar Compounds

Similar Compounds

    2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethyl acetate: Similar structure but with an acetate group instead of a methacrylate group.

    Tetraethylene glycol: The parent compound without the methacrylate group.

    2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethyl p-toluenesulfonate: Contains a p-toluenesulfonate group instead of a methacrylate group.

Uniqueness

2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethyl methacrylate is unique due to its methacrylate group, which allows it to undergo polymerization and form hydrophilic polymers. This property makes it particularly valuable in applications requiring water absorption and retention, such as hydrogels and biocompatible materials.

Properties

IUPAC Name

2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl 2-methylprop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O6/c1-11(2)12(14)18-10-9-17-8-7-16-6-5-15-4-3-13/h13H,1,3-10H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCWMYICYUGCRDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCCOCCOCCOCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3066689
Record name 2-Propenoic acid, 2-methyl-, 2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3066689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21217-75-4
Record name Tetraethylene glycol monomethacrylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21217-75-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propenoic acid, 2-methyl-, 2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021217754
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propenoic acid, 2-methyl-, 2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Propenoic acid, 2-methyl-, 2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3066689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl methacrylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.239
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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